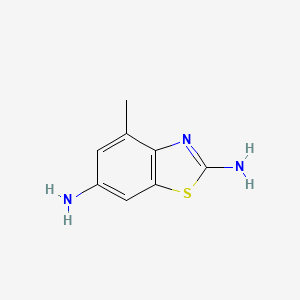

4-Methyl-1,3-benzothiazole-2,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 4-Methyl-1,3-benzothiazole-2,6-diamine, often involves nucleophilic aromatic substitution reactions or cyclization processes. For example, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with various aromatic carbonic acids, confirmed by elemental analyses, NMR, MS, IR spectra, and X-ray crystallography (Dong et al., 2002). These methods highlight the typical pathways for synthesizing benzothiazole derivatives, which can be adapted for the synthesis of 4-Methyl-1,3-benzothiazole-2,6-diamine.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 4-Methyl-1,3-benzothiazole-2,6-diamine, can be analyzed through techniques such as X-ray crystallography. The structural analysis reveals key features like bond lengths, bond angles, and dihedral angles, providing insights into the compound's molecular geometry. For instance, the structure of similar compounds was determined using X-ray crystallography, offering detailed geometrical data (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-1,1-diamines has been observed, indicating the dynamic chemistry of benzothiazoles under certain conditions (Argilagos et al., 1997). Such reactions highlight the chemical properties and reactivity of benzothiazole derivatives.

Physical Properties Analysis

The physical properties of benzothiazoles, such as solubility, melting point, and thermal stability, are critical for their application in various domains. For example, the synthesis of polyimides from unsymmetrical diamines containing benzimidazole moieties exhibited excellent thermal stability and good mechanical properties (Sidra et al., 2018), demonstrating the importance of understanding these physical properties.

Chemical Properties Analysis

The chemical properties of 4-Methyl-1,3-benzothiazole-2,6-diamine, such as its reactivity with various reagents, potential for forming derivatives, and involvement in chemical reactions, are fundamental to its application in synthesis and material science. The reactivity of benzothiazoles with amines to form highly sensitive chemiluminescence derivatives for liquid chromatography illustrates the utility of understanding these chemical properties (Yoshida et al., 2001).

Wissenschaftliche Forschungsanwendungen

-

Biomedical Field

- Benzothiazole and its derivatives have attracted interest in the biomedical field due to their biological and pharmacological properties .

- They possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

- The benzothiazole nucleus has been found to play an important role as an antimicrobial, anti-inflammatory, anticancer, and antidiabetic agent .

-

Anti-tubercular Compounds

- Benzothiazole based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis .

- Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

-

Antibacterial Potential

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methyl-1,3-benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMTKFEAJWGTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354314 |

Source

|

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-benzothiazole-2,6-diamine | |

CAS RN |

314033-52-8 |

Source

|

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)